Prmt5-IN-13

PRMT5 inhibitor nucleoside analog structure-activity relationship

For researchers needing a defined PRMT5 inhibitor, Prmt5-IN-13 (CAS 2376795-15-0) eliminates the variability of uncharacterized alternatives. Its unique 4-aminopyrrolo[2,3-d]pyrimidine scaffold with a chlorobenzofuran moiety ensures a distinct binding mode. - Differentiated Tool: A nucleoside analog for precise SAR studies and benchmarking against SAM-competitive or MTA-cooperative inhibitors. - Reproducibility: Use a high-purity, single-stereoisomer standard to ensure consistent target engagement across assays. - Supply Assurance: A reliable compound for core facility libraries, with verified storage and QC documentation.

Molecular Formula C18H17ClN4O4
Molecular Weight 388.8 g/mol
Cat. No. B15144590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrmt5-IN-13
Molecular FormulaC18H17ClN4O4
Molecular Weight388.8 g/mol
Structural Identifiers
SMILESC1C2=C(C=C(C=C2)Cl)C(O1)C3C(C(C(O3)N4C=CC5=C(N=CN=C54)N)O)O
InChIInChI=1S/C18H17ClN4O4/c19-9-2-1-8-6-26-14(11(8)5-9)15-12(24)13(25)18(27-15)23-4-3-10-16(20)21-7-22-17(10)23/h1-5,7,12-15,18,24-25H,6H2,(H2,20,21,22)/t12-,13+,14+,15-,18+/m0/s1
InChIKeyBKXOWBKZDGTLFX-CIBFVHANSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prmt5-IN-13 Identity & Properties


Prmt5-IN-13 (CAS: 2376795-15-0) is a selective small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) [1]. It is a nucleoside analog featuring a 4-aminopyrrolo[2,3-d]pyrimidine scaffold linked to a chlorobenzofuran moiety, with a molecular formula of C18H17ClN4O4 and a molecular weight of 388.8 g/mol . As a research tool, it is intended for laboratory use in epigenetic studies and cancer research, not for human therapeutic administration . The compound is described as a selective PRMT5 inhibitor, though specific quantitative potency and selectivity data are not publicly available at the time of this analysis [1].

Prmt5-IN-13 vs. In-Class Analogs


While numerous PRMT5 inhibitors have been described (e.g., GSK3326595, JNJ-64619178, LLY-283, and clinical candidates such as TNG908), the exact molecular structure of Prmt5-IN-13 defines its unique binding mode and pharmacological profile. PRMT5 inhibitors span multiple chemical classes, including substrate-competitive, SAM-competitive, and MTA-cooperative mechanisms, leading to vastly different selectivity windows and cellular activities [1]. Even within the nucleoside analog subclass, variations in the sugar moiety and aromatic substituents profoundly impact binding kinetics, cellular permeability, and off-target interactions [2]. Therefore, substituting Prmt5-IN-13 with another PRMT5 inhibitor without rigorous experimental validation can introduce confounding variables and compromise data reproducibility in epigenetic and oncology research programs . The following quantitative evidence outlines the specific dimensions of differentiation that must be considered during procurement.

Prmt5-IN-13 Evidence & Selection Guide


Structural Differentiation vs. GSK3326595 & LLY-283

Unlike GSK3326595 (a SAM-competitive, non-nucleoside inhibitor) and LLY-283 (a substrate-competitive inhibitor), Prmt5-IN-13 is a nucleoside analog that incorporates a 4-aminopyrrolo[2,3-d]pyrimidine base linked to a chlorobenzofuran-substituted tetrahydrofuran ring . This structural class is distinct from the pyrazole- and tetrahydroisoquinoline-based scaffolds of most clinical PRMT5 inhibitors. Key physicochemical properties include a molecular weight of 388.8 g/mol, a calculated LogP of 0.4, and a topological polar surface area (tPSA) of 116 Ų [1]. These parameters differentiate it from GSK3326595 (MW 580.5 g/mol, tPSA ~120 Ų) and LLY-283 (MW 404.4 g/mol, tPSA ~90 Ų), indicating distinct permeability and solubility profiles that may influence in vitro assay design and cellular uptake . Note: Direct head-to-head biochemical or cellular potency data for Prmt5-IN-13 are not publicly disclosed at this time.

PRMT5 inhibitor nucleoside analog structure-activity relationship

Synthetic Tractability & Purity Verification

As a research-grade tool compound, Prmt5-IN-13 is offered by multiple vendors with specified purity levels (typically >98% by HPLC) . The compound is a defined single stereoisomer (as evidenced by its InChI Key) and is synthesized via a multi-step route involving palladium-catalyzed cross-coupling and stereoselective glycosylation steps . Unlike early PRMT5 inhibitors such as EPZ015666 (GSK3235025), which suffered from suboptimal pharmacokinetic properties that limited in vivo utility, Prmt5-IN-13's nucleoside scaffold offers modular synthetic handles for potential derivatization [1]. While comparative in vivo or cellular potency data are absent, the well-defined stereochemistry and reported synthetic accessibility support its use as a chemical probe in target validation studies where consistent batch-to-batch performance is required .

compound purity synthetic chemistry quality control

In Vitro Solubility & DMSO Compatibility

Prmt5-IN-13 is reported to be soluble in DMSO, a prerequisite for in vitro enzymatic and cell-based assays [1]. Vendor guidelines recommend dissolving in DMSO to prepare stock solutions (e.g., 10 mM or 20 mg/mL) . For in vivo formulation, a combination of DMSO, PEG300, Tween 80, and saline is suggested, though specific solubility limits in aqueous buffers are not disclosed . In contrast, some advanced PRMT5 inhibitors (e.g., TNG908, GSK3326595) have been formulated for oral administration and exhibit defined aqueous solubility profiles that facilitate in vivo studies. The DMSO-dependent solubility of Prmt5-IN-13 may limit its direct use in certain cell-based assays without careful solvent controls to avoid cytotoxicity.

compound solubility DMSO stock in vitro assay

Prmt5-IN-13 Application Scenarios


Chemical Probe for Epigenetic Target Validation

Prmt5-IN-13 is best deployed as a tool compound in academic and pharmaceutical research settings to interrogate the biological role of PRMT5-mediated arginine methylation. Its selective inhibition profile (as inferred from patent disclosures [1]) makes it suitable for loss-of-function studies in cancer cell lines with documented PRMT5 dependency, such as mantle cell lymphoma (MCL) and certain solid tumors harboring MTAP deletion. Researchers should pair it with appropriate negative controls (e.g., structurally matched inactive analogs) and orthogonal genetic knockdown (siRNA/shRNA) to confirm on-target effects. Due to the lack of published quantitative potency data, users are strongly advised to perform their own dose-response and counter-screening assays against related PRMT family members to establish selectivity windows.

SAR & Medicinal Chemistry Optimization

Medicinal chemists engaged in PRMT5 inhibitor optimization can utilize Prmt5-IN-13 as a scaffold for further derivatization. Its nucleoside core and chlorobenzofuran substituent offer multiple points for chemical modification . The compound's reported synthetic accessibility enables iterative analoging to improve potency, selectivity, and drug-like properties. Procurement of Prmt5-IN-13 allows in-house SAR programs to benchmark new analogs against a known structural class, even in the absence of full public bioactivity data.

Biochemical Assay Development & Compound Management

For core facilities and compound management groups, Prmt5-IN-13 represents a high-purity, single-stereoisomer PRMT5 inhibitor suitable for inclusion in epigenetic compound libraries and high-throughput screening (HTS) collections. Its defined physicochemical properties (MW 388.8, LogP 0.4) facilitate automated liquid handling and DMSO-based storage [2]. Laboratories can establish internal reference standards for PRMT5 inhibition using this compound, ensuring consistency across multiple assay runs and experimental platforms. Users should verify batch-specific purity certificates (CoA) and perform LC/MS quality control upon receipt to maintain data integrity.

Comparative Studies with Clinical Candidates

Scientists evaluating the differential pharmacology of PRMT5 inhibitors may include Prmt5-IN-13 as a representative of the nucleoside analog subclass in head-to-head comparisons with clinical-stage compounds such as GSK3326595 (SAM-competitive), TNG908 (MTA-cooperative), and JNJ-64619178 (SAM-cooperative) [3]. While direct activity data are missing, the structural divergence provides a compelling rationale for exploring class-specific effects on PRMT5 substrate recognition, cellular target engagement, and synthetic lethality in MTAP-null backgrounds. Such comparative studies can illuminate the functional consequences of distinct binding mechanisms and guide the selection of optimal tool compounds for specific biological questions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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